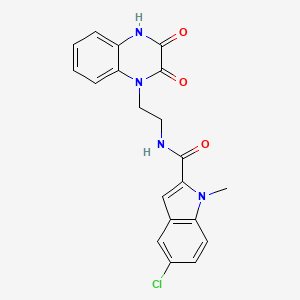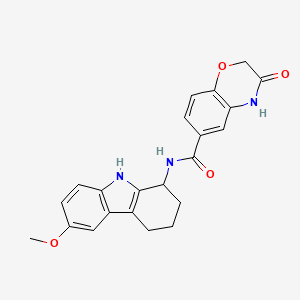
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-メチル-2-(ピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドは、様々な科学分野で潜在的な応用がある複雑な有機化合物です。この化合物は、ベンゾジオキシン環、ピリジン環、およびチアゾール環を含む独特の構造を特徴としており、化学研究および産業応用にとって興味深い対象となっています。
準備方法
合成経路と反応条件
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-メチル-2-(ピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、ベンゾジオキシンおよびピリジン中間体の調製から始まり、特定の反応条件下でチアゾール環とカップリングされます。これらの反応で使用される一般的な試薬には、目的の生成物の純度と収率を確保するために、様々な触媒、溶媒、および保護基が含まれます .
工業的生産方法
この化合物の工業的生産には、収率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フロー合成や自動反応監視などの技術は、効率性とスケーラビリティを向上させるために使用できます .
化学反応の分析
反応の種類
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-メチル-2-(ピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドは、次のような様々な化学反応を起こします。
酸化: この化合物は、強い酸化剤を使用して酸化して対応する酸化物を形成することができます。
還元: 水素ガスまたは金属水素化物などの還元剤を使用して、還元反応を実行できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための様々な求核剤と求電子剤が含まれます。温度、圧力、および溶媒の選択などの反応条件は、反応の結果を決定する上で重要な役割を果たします .
生成される主要な生成物
これらの反応から生成される主要な生成物は、特定の反応の種類によって異なります。たとえば、酸化は酸化物を生成し、還元は化合物の還元形を生成し、置換反応は様々な置換誘導体を生成する可能性があります .
科学研究への応用
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-メチル-2-(ピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドは、次のようないくつかの科学研究への応用があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合などの潜在的な生物活性について調査されています。
医学: 神経変性疾患や癌などの様々な疾患の治療における治療的可能性について研究されています。
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-メチル-2-(ピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を調節し、様々な生物学的効果を引き起こす可能性があります。正確な分子標的と経路は、特定の用途と使用の状況によって異なります.
類似化合物との比較
類似化合物
類似の化合物には、次のような他のベンゾジオキシン、ピリジン、およびチアゾール誘導体が含まれます。
- N-(4-ピリジニルメチル)-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-アミン
- 3-(4-ピリジニル)-1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアゾール
独自性
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-メチル-2-(ピリジン-4-イル)-1,3-チアゾール-5-カルボキサミドは、特定の化学的および生物学的特性を与える官能基と環のユニークな組み合わせにより際立っています。この独自性は、研究および産業応用にとって貴重な化合物となっています .
特性
分子式 |
C18H15N3O3S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H15N3O3S/c1-11-16(25-18(20-11)12-4-6-19-7-5-12)17(22)21-13-2-3-14-15(10-13)24-9-8-23-14/h2-7,10H,8-9H2,1H3,(H,21,22) |
InChIキー |
OCGOHCPQGAQRIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12171821.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12171825.png)
![5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12171832.png)



![3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12171851.png)


![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12171859.png)
![N'~1~,N'~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide](/img/structure/B12171869.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B12171872.png)

![N'-[(Z)-(2-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12171879.png)
